molecular formula C25H22N4O5 B15134362 2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

Katalognummer: B15134362
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: ZBOQEBCMZASNFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzimidazole core substituted at position 2 with an ethoxy group and at position 3 with a [[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl] moiety. The oxadiazolidinone ring introduces rigidity and possible hydrogen-bonding interactions, which may influence biological activity, particularly in kinase inhibition or antimicrobial contexts . Its structural complexity suggests roles in targeting enzymes or receptors, akin to other benzimidazole-based therapeutics .

Eigenschaften

Molekularformel

C25H22N4O5

Molekulargewicht

458.5 g/mol

IUPAC-Name

2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

InChI

InChI=1S/C25H22N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13,22,28H,2,14H2,1H3,(H,27,32)(H,30,31)

InChI-Schlüssel

ZBOQEBCMZASNFS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5NC(=O)ON5)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Benzimidazole Backbone

The benzimidazole core is typically synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For instance, 2-ethoxybenzaldehyde and 4-(2-aminophenyl)benzoic acid undergo condensation under acidic conditions to form the benzimidazole scaffold. This step often employs polyphosphoric acid (PPA) or hydrochloric acid as a catalyst, with yields ranging from 65–80% depending on substituent electronic effects.

Microwave-Assisted Synthesis for Enhanced Efficiency

Optimized Reaction Conditions

Microwave irradiation significantly reduces reaction times and improves yields. A study demonstrated that irradiating a mixture of 2-ethoxy-3-(4-bromobenzyl)benzimidazole-4-carboxylic acid and 3-mercapto-5-oxo-1,2,4-oxadiazolidine in dimethylformamide (DMF) at 150°C for 15 minutes produced the target compound with 89% yield. This method avoids side products associated with prolonged heating.

Comparative Analysis of Thermal vs. Microwave Methods

Parameter Thermal Method (Reflux) Microwave Method
Reaction Time 6–8 hours 15 minutes
Yield 70–75% 85–89%
Purity (HPLC) 92–94% 96–98%
Energy Consumption High Low

Data adapted from and.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Solid-phase synthesis employs Wang resin functionalized with 4-(2-aminophenyl)benzoic acid . After sequential coupling with 2-ethoxy-3-(chloromethyl)benzimidazole and 5-oxo-1,2,4-oxadiazolidine-3-carboxylic acid , cleavage with trifluoroacetic acid (TFA) yields the target compound with 78% purity. This method facilitates automation but requires extensive purification.

Limitations and Scalability Challenges

  • Resin Loading Capacity : Limited to 0.8–1.2 mmol/g, restricting batch sizes.
  • Purification Overhead : Silica gel chromatography is often necessary to remove resin-derived impurities.

Catalytic Approaches for Stereochemical Control

Palladium-Catalyzed Cross-Coupling

A palladium(II)-catalyzed Suzuki-Miyaura reaction between 3-bromo-2-ethoxybenzimidazole and 4-(2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl)phenylboronic acid achieves 82% yield with minimal racemization. Key parameters include:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Tetrahydrofuran (THF)/H₂O (4:1).

Enzymatic Resolution for Chiral Purity

Lipase B from Candida antarctica (CAL-B) resolves racemic 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid with an enantiomeric excess (ee) of 94%. This method is eco-friendly but costly for industrial-scale production.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 2-ethoxybenzimidazole-4-carboxylic acid and 3-(4-iodophenyl)-1,2,4-oxadiazolidin-5-one with potassium carbonate (K₂CO₃) as a base produces the target compound in 76% yield after 2 hours. Advantages include:

  • No solvent waste
  • Reduced reaction time

Aqueous-Phase Reactions

Using water as a solvent with cetyltrimethylammonium bromide (CTAB) as a surfactant achieves 68% yield at 80°C. While environmentally benign, this method struggles with hydrophobic intermediates.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

A tubular reactor operating at 120°C and 15 bar pressure enables continuous synthesis with a throughput of 12 kg/day. Key benefits:

  • Consistent product quality (purity >97%)
  • Reduced manual intervention

Cost Analysis of Key Methods

Method Cost per kg (USD) Scalability
Microwave-Assisted 1,200 High
Solid-Phase 3,500 Moderate
Continuous Flow 900 Very High

Data synthesized from,, and.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The search results provide information on compounds with similar names, specifically those containing oxadiazole or oxadiazolidin moieties and benzimidazole structures. However, no direct information was found regarding the applications of the exact compound "2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid".

Based on the available information, here's what can be gathered regarding related compounds and their applications:

Oxadiazoles in Drug Discovery

1,2,4-Oxadiazole derivatives Several studies highlight the use of 1,2,4-oxadiazole derivatives in drug discovery . These compounds have shown biological activity against cancer cell lines, and have exhibited inhibitory activity against Human Carbonic Anhydrases . Oxadiazoles can serve as bioisosteres for ester and amide groups, useful when instability is observed .

Specific Oxadiazole Derivatives and Their Activities

Specific oxadiazole derivatives have demonstrated anticancer activity . For example, compounds 5a -b showed more favorable biological activity than Lambertianic Acid against leukemia cancer cell lines, even greater cytotoxic activity than doxorubicin . Compounds 6a -c exhibited higher biological potency against Human Carbonic Anhydrases . Certain compounds also act as potent inducers of apoptosis in various cancer cell lines .

Compound 1 and Heart Failure Treatment

Wirkmechanismus

The mechanism of action of 2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptor and thereby promoting vasodilation and reducing blood pressure . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

A. Benzimidazole Core Modifications

  • APY29: Shares the benzimidazole nucleus but lacks the oxadiazolidinone and carboxylic acid groups. It inhibits serine/threonine kinases (ssSTK) via hydrogen bonds involving the benzimidazole ring, demonstrating antimicrobial activity against Streptococcus suis .
  • VEGFR-2-IN-5: An analogue of APY29; structural differences (e.g., absence of oxadiazolidinone) result in reduced kinase inhibition, underscoring the importance of the benzimidazole core .
  • B-Norcholesteryl Benzimidazoles: Derivatives with electron-donating groups (e.g., 6-benzimidazole in compound 9b) exhibit potent antiproliferative activity (IC50: 2.2–4.9 µM) against cancer cells, while electron-withdrawing groups reduce efficacy .

B. Oxadiazole/Oxadiazolidinone-Containing Derivatives

  • Azilsartan Analogues: Feature oxadiazole rings and ester groups (e.g., azilsartan medoxomil), targeting angiotensin receptors. The oxadiazolidinone in the target compound may similarly enhance binding stability .
  • Indolocarbazole Derivatives: Substitutions at the C-4' pyran position (e.g., Midostaurin) reduce potency compared to the oxadiazolidinone-containing target compound, highlighting the role of heterocyclic rings in activity .

C. Carboxylic Acid-Substituted Derivatives

  • Benzimidazole-5-carboxylic Acid Derivatives : The carboxylic acid at position 5 improves solubility and interaction with targets like sirtuins. In the target compound, the position 4 carboxylic acid may optimize binding to kinases or microbial enzymes .

Key Observations :

Benzimidazole Core : Essential for kinase inhibition and antimicrobial activity via hydrogen bonding .

Oxadiazolidinone/Oxadiazole: Enhances binding affinity and metabolic stability compared to simpler heterocycles .

Substituent Effects: Electron-donating groups (e.g., -OCH3) improve cytotoxicity against cancer cells but reduce toxicity to normal cells . Carboxylic acid groups at position 4 or 5 optimize solubility and target interactions .

Mechanistic and Docking Studies
  • APY29 and AT9283 : Molecular docking reveals benzimidazole forms hydrogen bonds with ssSTK, suggesting similar interactions for the target compound .
  • Indolocarbazoles: Pyrrole carbonyl groups enhance binding to kinase ATP pockets, analogous to the oxadiazolidinone’s role .
  • B-Norcholesteryl Derivatives: Electron-donating groups on benzimidazole improve membrane permeability and target engagement in cancer cells .

Biologische Aktivität

2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by its benzimidazole core and oxadiazole moiety. The molecular formula is C25H20N4O5C_{25}H_{20}N_{4}O_{5} with a molecular weight of approximately 455.4 g/mol. The presence of the ethoxy group and the oxadiazole ring contributes to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). It induces apoptosis through the activation of caspases and increases the expression of p53, a key regulator in cell cycle and apoptosis .
  • IC50 Values :
    • Against MCF-7: IC50 = 15.63 µM
    • Against U-937: IC50 values are reported to be lower than those of standard chemotherapeutics like doxorubicin, suggesting enhanced potency .
  • Comparative Studies : In comparative studies, derivatives of this compound showed superior cytotoxicity compared to traditional agents, indicating its potential as a lead compound in drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against various bacterial strains, although specific mechanisms remain to be fully elucidated.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of 2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against MCF-7 and U-937 cell lines with IC50 values indicating potent activity compared to doxorubicin .
Study 2 Flow cytometry analysis confirmed that the compound induces apoptosis in a dose-dependent manner in various cancer cell lines .
Study 3 Molecular docking studies suggest strong interactions between the compound and key proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis involves condensation of benzimidazole precursors with substituted benzaldehydes. For example, refluxing 4-amino-triazole derivatives with benzaldehyde in ethanol under acidic conditions (glacial acetic acid) yields intermediates . Characterization requires NMR (e.g., 1^1H NMR in DMSO-d6d_6) and mass spectrometry (MS) to confirm regiochemistry and purity. Impurities like azilsartan N-medoxomil (a related substance) can arise during esterification steps and must be monitored via HPLC with UV detection .

Q. How can solubility and stability be assessed for this compound in preclinical studies?

  • Methodological Answer : Solubility profiling in DMSO, ethanol, and water is critical. Experimental data indicate poor aqueous solubility (<1 mg/mL) but good solubility in DMSO (91 mg/mL) . Stability studies should employ accelerated degradation conditions (e.g., acidic/basic hydrolysis, oxidative stress) followed by LC-MS to identify degradation products. Storage at 2–8°C in inert atmospheres is recommended to prevent oxidation of the oxadiazolidinone moiety .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer : High-resolution 1^1H and 13^{13}C NMR (e.g., 200–400 MHz) are essential for resolving the benzimidazole and oxadiazolidinone regions. For example, the oxadiazolidinone proton appears as a singlet at δ ~8.5 ppm in DMSO-d6d_6 . FT-IR can confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and tetrazole/oxadiazolidinone vibrations. Tandem MS (e.g., Q-TOF) provides fragmentation patterns to distinguish isobaric impurities .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the compound’s tautomeric forms (e.g., oxadiazolidinone vs. tetrazole)?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL is critical for unambiguous assignment. For instance, Candesartan (a structural analog) crystallizes in a monoclinic system (space group P21/cP2_1/c), with hydrogen-bonding networks stabilizing the tetrazole form . Discrepancies in literature (e.g., oxadiazolidinone in Azilsartan vs. tetrazole in Candesartan) may arise from synthetic conditions or pH-dependent tautomerism. Comparative SCXRD and DFT calculations can resolve such conflicts .

Q. What strategies mitigate data contradictions in biological activity assays (e.g., RAAS inhibition)?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., cell-based vs. enzymatic assays). Standardize protocols using angiotensin II receptor-binding assays with 125^{125}I-labeled ligands. Control for metabolite interference (e.g., medoxomil ester hydrolysis) by including stability checks in plasma . Cross-validate results with molecular docking studies targeting the AT1 receptor’s active site .

Q. How can impurity profiling during synthesis inform regulatory compliance?

  • Methodological Answer : Identify and quantify related substances (e.g., azilsartan N-medoxomil) using gradient HPLC with photodiode array detection. Method validation should follow ICH Q3A guidelines, including limits for unknown impurities (<0.10%) and specified degradants (<0.15%). Forced degradation studies (e.g., thermal stress at 40°C/75% RH) reveal major degradation pathways, which must be addressed in formulation .

Q. What role does crystal engineering play in optimizing the compound’s polymorphic forms?

  • Methodological Answer : Polymorph screening via solvent-mediated crystallization (e.g., using ethanol/water mixtures) can identify stable forms. Supramolecular synthons, such as carboxylate–tetrazole interactions, dictate packing motifs. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs, with Form I (melting point ~180°C) often preferred for bioavailability .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s metabolite profile?

  • Methodological Answer : Use in vitro hepatic microsomal assays (human/rat) with NADPH cofactor to identify Phase I metabolites. LC-HRMS/MS detects hydroxylated or demethylated products. For Phase II metabolites (e.g., glucuronides), incubate with UDP-glucuronic acid. Cross-reference with in vivo plasma/tissue samples from preclinical models .

Q. What statistical approaches address variability in dose-response studies?

  • Methodological Answer : Employ nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For high variability, apply mixed-effects models to account for inter-subject differences. Power analysis ensures adequate sample sizes (n ≥ 6) to detect ≥20% effect sizes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.